molecular formula C4H9NS B091149 Thiomorpholine CAS No. 123-90-0

Thiomorpholine

Cat. No.: B091149
CAS No.: 123-90-0
M. Wt: 103.19 g/mol
InChI Key: BRNULMACUQOKMR-UHFFFAOYSA-N
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Description

Thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms in its ring structure. It is considered a thio analog of morpholine, with the oxygen atom in morpholine replaced by a sulfur atom. This compound has the chemical formula C₄H₉NS and a molar mass of 103.18 g/mol. It is a colorless liquid with a strong odor resembling piperidine .

Mechanism of Action

Thiomorpholine, a heterocyclic compound containing nitrogen and sulfur, is considered a thio analogue of morpholine . It has demonstrated a myriad of physiological activities and has been used as a bioactive against different molecular targets .

Target of Action

This compound and its analogues have been shown to act as bioactives against different molecular targets . Specifically, this compound-bearing compounds have been synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a target for the treatment of type 2 diabetes .

Mode of Action

This compound interacts with its targets, such as DPP-IV, resulting in selective enzyme inhibition . This inhibition can lead to an increase in the activity of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .

Biochemical Pathways

The degradation of this compound involves a soluble cytochrome P450, which is part of the degradative pathway of morpholine . This pathway begins with the cleavage of the C-N bond, leading to the formation of an intermediary amino acid. This is followed by deamination and oxidation of this amino acid into a diacid .

Result of Action

The result of this compound’s action is multifaceted due to its diverse physiological activities. For instance, as a DPP-IV inhibitor, it can help regulate blood glucose levels, making it potentially useful in the treatment of type 2 diabetes . Additionally, this compound and its analogues have exhibited a wide range of activities, including antitubercular, anti-urease, antioxidant, antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiomorpholine can be synthesized through various methods. One common method involves the reaction of cysteamine with vinyl chloride:

H2NCH2CH2SH+CH2=CHClHN(CH2)4S+HCl\text{H}_2\text{NCH}_2\text{CH}_2\text{SH} + \text{CH}_2=\text{CHCl} \rightarrow \text{HN(CH}_2\text{)}_4\text{S} + \text{HCl} H2​NCH2​CH2​SH+CH2​=CHCl→HN(CH2​)4​S+HCl

This reaction produces this compound and hydrochloric acid as a byproduct .

Another method involves the use of diethanolamine and triethylamine, followed by the addition of methane sulfonyl chloride to obtain an acylated reaction product. This product undergoes cyclization with sodium sulfide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c1-3-6-4-2-5-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNULMACUQOKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5967-90-8 (hydrochloride)
Record name Thiamorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80153826
Record name Thiamorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-90-0
Record name Thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolidinane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIOMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8R61G6QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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